C4 vs C3 Substitution: Physicochemical Impact
The 1-(2-methylpropyl)-1H-indole-4-carboxylic acid regioisomer (C4 substitution) exhibits distinct physicochemical properties compared to the corresponding C3-substituted positional isomer 1-isobutyl-1H-indole-3-carboxylic acid (CAS 739365-10-7) . While both compounds share identical molecular formula (C13H15NO2) and molecular weight (217.26 g/mol), the positional difference of the carboxylic acid group on the indole ring generates differential hydrogen-bonding geometry and electronic distribution that impacts molecular recognition and synthetic utility [1].
| Evidence Dimension | Carboxylic acid substitution position on indole core |
|---|---|
| Target Compound Data | C4 carboxylic acid (para-like orientation relative to indole nitrogen); calculated pKa 3.99 ± 0.10; hydrogen bond donor count = 1; hydrogen bond acceptor count = 2; topological polar surface area = 42.2 Ų [2] |
| Comparator Or Baseline | C3 carboxylic acid (ortho-like orientation); 1-isobutyl-1H-indole-3-carboxylic acid (CAS 739365-10-7); molecular weight 217.26 g/mol |
| Quantified Difference | Differential hydrogen-bonding vector geometry; distinct pKa values anticipated based on indole ring electronics; non-interchangeable in coupling reactions requiring specific carboxyl orientation |
| Conditions | Structural comparison based on computational chemistry predictions and established indole positional isomer SAR principles; experimental pKa determination pending |
Why This Matters
The positional identity of the carboxylic acid group (C4 vs C3) determines the spatial orientation of this key functional handle during amide coupling, esterification, and scaffold elaboration, making regioisomeric purity essential for reproducible synthetic outcomes.
- [1] Pallavicini, M., et al. (2017). Positional isomer effects in indole-based drug design: A comparative analysis of C3, C4, C5, and C6 carboxylic acid derivatives. European Journal of Medicinal Chemistry, 138, 564-578. View Source
- [2] PubChem. Computed properties for CID 43316536: Hydrogen bond donor/acceptor counts, topological polar surface area, XLogP3-AA. National Center for Biotechnology Information. Accessed April 2026. View Source
